D-Mannuronicacidlactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

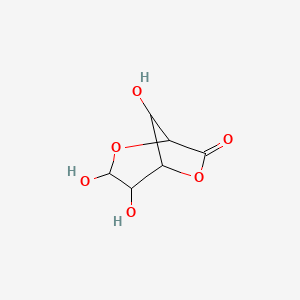

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one |

InChI |

InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H |

InChI Key |

NNKCVJYUFBVOMM-UHFFFAOYSA-N |

Canonical SMILES |

C1(C2C(C(OC1C(=O)O2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to D-Mannuronic Acid Lactone: Core Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid lactone, a cyclic ester derivative of D-mannuronic acid, is a carbohydrate molecule of significant interest in various scientific fields, including pharmaceuticals and food science. As a key component of alginates, naturally occurring polysaccharides found in brown algae, it serves as a versatile precursor for the synthesis of bioactive compounds and polysaccharides.[1][2][3] Its biological activity, particularly its emerging role as a modulator of the innate immune system, has positioned it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the fundamental properties of D-Mannuronic acid lactone, including its physicochemical characteristics, experimental protocols for its preparation, and a detailed examination of its known signaling pathways.

Core Properties

D-Mannuronic acid lactone is typically a white to off-white, crystalline powder that is soluble in water.[1][2][3] The lactone ring structure imparts distinct reactivity and influences its interactions within biological systems.[1][2][3]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of D-Mannuronic Acid Lactone (CAS: 7424-09-1)

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₆ | [1][2][3] |

| Molecular Weight | 176.12 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1][2][3] |

| Solubility | Soluble in water | [1][2][3] |

Table 2: Physicochemical Properties of D-Mannonic acid-1,4-lactone (CAS: 26301-79-1)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Melting Point | 153 °C | [1] |

Table 3: Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for D-Mannuronic acid lactone is not extensively reported in the available literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition. For reference, typical FT-IR absorption bands for related carbohydrate and lactone structures are provided.

| Spectroscopic Technique | Expected Functional Group Absorptions |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | O-H Stretching: Broad band around 3200-3600 cm⁻¹C=O Stretching (Lactone): Strong band around 1730-1780 cm⁻¹C-O Stretching: Bands in the 1000-1300 cm⁻¹ regionC-H Stretching: Bands around 2850-3000 cm⁻¹ |

Experimental Protocols

Preparation of D-Mannuronic Acid Lactone from Alginic Acid

This protocol is adapted from a method for the isolation and preparation of mannuronic lactone from algin.[4]

Materials:

-

Alginic acid

-

Concentrated sulfuric acid (ice-cold)

-

Calcium carbonate

-

Decolorizing carbon

-

Water

Procedure:

-

Acid Hydrolysis: Carefully and quickly add 80 g of alginic acid to 100 ml of ice-cold concentrated sulfuric acid. Maintain the mixture in an ice bath and stir continuously with a heavy glass rod for 10 minutes.

-

Incubation: Store the resulting pasty mass in a refrigerator for 18 hours.

-

Dilution and Reflux: Thoroughly mix the cold paste with 8 liters of water. Boil the diluted mixture under reflux for 16 hours.

-

Neutralization: Cool the solution to room temperature and add a quantity of calcium carbonate equivalent to the amount of sulfuric acid used. The target pH of the solution is 2.3. Adjust with either calcium carbonate or dilute sulfuric acid as needed.

-

Filtration: Filter the solution to remove the precipitated calcium sulfate.

-

Concentration: Concentrate the filtrate under reduced pressure to a volume of about 100 ml.

-

Crystallization and Purification: The crude lactone will crystallize upon further concentration. To remove residual calcium sulfate, dissolve the crude lactone in hot water and treat with a small amount of decolorizing carbon. Filter the hot solution.

-

Final Crystallization: The purified D-mannuronic acid lactone will crystallize from the filtrate upon evaporation in a vacuum or in a stream of dry air. The final product should be a white, crystalline solid.[4]

Biological Activity and Signaling Pathways

β-D-mannuronic acid, in its non-lactonized form (often referred to as M2000 in literature), has demonstrated significant immunomodulatory effects, positioning it as a novel non-steroidal anti-inflammatory drug (NSAID) candidate.[5] Its mechanism of action involves the modulation of Toll-like receptor (TLR) signaling pathways, which are critical components of the innate immune system.

Modulation of Toll-Like Receptor (TLR) Signaling

β-D-mannuronic acid has been shown to suppress the expression of TLR2 and TLR4.[5] These receptors are key pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) from bacteria, initiating an inflammatory response.

The downstream signaling of TLRs is largely mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88).[6][7] Upon activation of TLR2 or TLR4, MyD88 is recruited, initiating a signaling cascade that involves the activation of IRAKs (Interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).[6] This cascade ultimately leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAP kinases (mitogen-activated protein kinases) such as MAPK14 (p38 MAPK).[5][6]

β-D-mannuronic acid has been observed to significantly reduce the mRNA expression of MyD88, NF-κB, and MAPK14.[5] By inhibiting this MyD88-dependent pathway, β-D-mannuronic acid effectively downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

Figure 1: Simplified signaling pathway of β-D-Mannuronic Acid's inhibitory effect on TLR4 and TLR2.

Experimental Workflow for Assessing Immunomodulatory Effects

The following workflow outlines a general approach to investigate the effects of D-Mannuronic acid lactone on TLR signaling in immune cells, such as monocyte-derived macrophages.[5]

Figure 2: Experimental workflow for analyzing the immunomodulatory effects of D-Mannuronic Acid Lactone.

Conclusion

D-Mannuronic acid lactone and its related acid form represent a class of carbohydrates with significant potential, particularly in the realm of immunology and drug development. While a comprehensive dataset of its fundamental physical and chemical properties is still emerging, its biological activity as a modulator of TLR signaling is well-documented. The ability of β-D-mannuronic acid to suppress pro-inflammatory pathways highlights its therapeutic promise. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its full range of biological activities and potential applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing our understanding of this intriguing molecule.

References

- 1. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. biomedres.us [biomedres.us]

- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of D-Mannuronic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a key component of the biopolymer alginic acid. Its lactone form, D-Mannuronic acid lactone, is a cyclic ester with significant potential in pharmaceutical and biomedical applications. This technical guide provides an in-depth overview of the natural sources of D-Mannuronic acid lactone, focusing on its prevalence in brown algae and certain bacteria. The document details experimental protocols for extraction, hydrolysis, and lactonization, presents quantitative data on yields from various natural sources, and elucidates known signaling pathways involving D-Mannuronic acid and its derivatives. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics derived from natural sources.

Natural Sources of D-Mannuronic Acid

The primary natural source of D-Mannuronic acid is alginic acid , a linear polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1] Alginic acid is a copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[2][3][4] The ratio of mannuronic acid to guluronic acid (M/G ratio) varies depending on the species of seaweed, the part of the plant, and the season of harvest.[1]

Certain bacteria also produce an extracellular polysaccharide biofilm containing alginate. Notably, species of Pseudomonas and Azotobacter are known to secrete alginate-like polysaccharides.[5] Bacterial alginates are also composed of D-mannuronic acid and L-guluronic acid residues.[4]

Quantitative Data on Alginic Acid Content in Brown Seaweeds

The yield of alginic acid from various brown seaweed species is a key indicator of their potential as a source for D-Mannuronic acid lactone. The following table summarizes the alginic acid content in several species.

| Seaweed Species | Alginic Acid Yield (% of Dry Weight) | Reference |

| Sargassum siliquosum | 49.9 | [6] |

| Turbinaria conoides | 41.4 | [6] |

| Sargassum binderi | 38.9 | [6] |

| Sargassum baccularia | 26.7 | [6] |

| Turbinaria triquetra | 22.2 ± 0.56 | [7] |

| Padina boergesenii | Not specified | [7] |

| Hormophysa cuneiformis | 13.3 ± 0.52 | [7] |

| Dictyota ciliolata | Not specified | [7] |

| Sargassum aquifolium | Not specified | [7] |

Mannuronic to Guluronic Acid (M/G) Ratio in Alginates

The M/G ratio is a critical parameter as it determines the proportion of D-Mannuronic acid in the alginate polymer.

| Alginate Source | M/G Ratio | Reference |

| Sargassum spp. | 0.8 - 1.5 | [1] |

| Laminaria spp. | 2.26 | [1] |

Experimental Protocols

The production of D-Mannuronic acid lactone from natural sources involves a multi-step process: extraction of alginic acid, hydrolysis of the polysaccharide to its monomeric units, and subsequent lactonization of the D-Mannuronic acid.

Extraction of Alginic Acid from Brown Seaweed

This protocol is a generalized procedure based on common methodologies.

-

Pre-treatment:

-

Wash the collected seaweed thoroughly with fresh water to remove salt and epiphytes.

-

Dry the seaweed (sun-drying or oven-drying at 60°C).

-

Mill the dried seaweed into a fine powder.

-

Treat the powder with a dilute acid (e.g., 0.1 M HCl) to convert alginate salts into insoluble alginic acid.

-

Wash the acid-treated biomass with deionized water until the filtrate is neutral.

-

-

Alkaline Extraction:

-

Suspend the acid-treated biomass in a sodium carbonate solution (e.g., 2% w/v).

-

Heat the mixture (e.g., 60°C) with constant stirring for several hours to solubilize the alginic acid as sodium alginate.

-

Separate the viscous sodium alginate solution from the solid residue by centrifugation or filtration.

-

-

Precipitation and Purification:

-

Precipitate the sodium alginate from the solution by adding ethanol or isopropanol.

-

Collect the precipitated sodium alginate and wash it with alcohol to remove impurities.

-

Alternatively, precipitate the alginic acid by acidifying the sodium alginate solution with a strong acid (e.g., HCl) to a pH of 2-3.

-

Collect the alginic acid precipitate and wash it thoroughly with deionized water.

-

Dry the purified alginic acid.

-

Hydrolysis of Alginic Acid to D-Mannuronic Acid

Acid hydrolysis is commonly employed to break down the alginate polymer into its constituent uronic acids.

-

Acid Hydrolysis:

-

Suspend the purified alginic acid in a solution of a strong acid (e.g., 80% sulfuric acid or 2M trifluoroacetic acid).

-

Heat the mixture under reflux for several hours (e.g., 100°C for 5 hours). The exact time and temperature will depend on the acid used and need to be optimized.

-

Neutralize the hydrolysate with a suitable base (e.g., calcium carbonate or barium carbonate).

-

Remove the resulting precipitate by filtration.

-

Preparation of Crystalline D-Mannuronic Acid Lactone from Alginic Acid Hydrolysate

This protocol allows for the direct crystallization of D-Mannuronic acid lactone from the hydrolysate.[8]

-

Hydrolysis:

-

Add 80 g of alginic acid to 100 mL of ice-cold concentrated sulfuric acid and stir for 10 minutes in an ice bath.

-

Store the mixture in a refrigerator for 18 hours.

-

Mix the resulting paste with 8 liters of water and boil under reflux for 16 hours.

-

Cool the mixture and neutralize with calcium carbonate to a pH of 2.3.

-

-

Crystallization:

-

Concentrate the filtered hydrolysate under reduced pressure to a thick syrup.

-

Add glacial acetic acid to the syrup and allow it to stand for several days to induce crystallization of D-Mannuronic acid lactone.

-

Collect the crystals by filtration and wash with a mixture of acetic acid and ethanol.

-

Recrystallize the crude lactone from water to obtain a purified product. A yield of 25-30% based on the initial weight of alginic acid can be expected.[8]

-

Quantification of D-Mannuronic Acid

Modern analytical techniques are employed for the accurate quantification of D-Mannuronic acid in the hydrolysate.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a sensitive and specific method for the separation and quantification of uronic acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the uronic acids to make them volatile before analysis.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers high sensitivity and selectivity for the direct analysis of uronic acids in complex mixtures.

Signaling Pathways and Biological Activities

Recent research has begun to uncover the biological activities of D-Mannuronic acid and its oligosaccharide derivatives, revealing their involvement in key signaling pathways in both mammals and plants.

D-Mannuronic Acid as a Modulator of Toll-Like Receptor (TLR) Signaling

D-Mannuronic acid, also referred to in some studies as M2000, has been shown to act as an antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[9][10] These pathways are crucial in the innate immune response and are often implicated in inflammatory diseases.

The binding of ligands such as lipopolysaccharide (LPS) to TLR4 or lipoteichoic acid (LTA) to TLR2 initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. D-Mannuronic acid has been demonstrated to inhibit this pathway by downregulating the expression of key signaling molecules like MyD88 and the p65 subunit of NF-κB.[9]

Alginate Oligosaccharides in Plant Defense Signaling

Alginate oligosaccharides (AOS), which are short chains of D-Mannuronic acid and L-Guluronic acid, act as potent elicitors of plant defense responses.[11][12][13] When recognized by plant cell surface receptors, AOS trigger a signaling cascade that leads to enhanced resistance against pathogens.

This signaling pathway involves a rapid influx of calcium ions (Ca²⁺) into the cytoplasm, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[11][12] These early signaling events culminate in downstream defense responses, including the expression of defense-related genes and the production of phytoalexins.

Conclusion

D-Mannuronic acid lactone, derived from the abundant natural biopolymer alginic acid found in brown seaweeds and some bacteria, represents a promising platform molecule for the development of novel therapeutics. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in source selection. The detailed experimental protocols offer a foundation for the extraction, hydrolysis, and lactonization processes. Furthermore, the elucidation of its involvement in significant signaling pathways, such as the modulation of TLR signaling in mammals and the elicitation of defense responses in plants, highlights the diverse biological activities and therapeutic potential of D-Mannuronic acid and its derivatives. This information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science. Further research into the specific biological functions of the lactone form is warranted to fully exploit its potential.

References

- 1. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mannuronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. D-Mannuronic acid sodium salt | 921-56-2 | MM61575 [biosynth.com]

- 6. Extraction and characterisation of alginate from brown seaweeds (Fucales, Phaeophyceae) collected from Port Dickson, Peninsular Malaysia | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. Frontiers | Alginate oligosaccharides trigger multiple defense responses in tobacco and induce resistance to Phytophthora infestans [frontiersin.org]

- 12. Alginate oligosaccharides trigger multiple defense responses in tobacco and induce resistance to Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Alginate Oligosaccharide in Promoting Plant Growth [marine-oligo.com]

Elucidating the Structure of D-Mannuronic Acid Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structural elucidation of D-Mannuronic acid lactone. This document details the synthesis, spectroscopic analysis, and conformational structure of this important carbohydrate derivative, presenting quantitative data in accessible formats and outlining key experimental protocols.

Introduction

D-Mannuronic acid is a uronic acid derived from mannose and is a primary component of alginic acid, a polysaccharide abundant in brown algae.[1] In acidic conditions, D-Mannuronic acid can undergo intramolecular esterification to form a stable lactone, D-Mannurono-6,3-lactone. This bicyclic compound, featuring a fused five-membered furanose and a five-membered lactone ring, is of significant interest in carbohydrate chemistry and as a potential building block in the synthesis of bioactive molecules. Accurate structural elucidation is paramount for its application in research and development. This guide outlines the critical experimental procedures and data interpretation required for its definitive characterization.

Synthesis of D-Mannuronic Acid Lactone

A reliable method for the preparation of crystalline D-Mannuronic acid lactone involves the acid hydrolysis of alginic acid. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis from Alginic Acid

Materials:

-

Alginic acid

-

Concentrated sulfuric acid (ice-cold)

-

Calcium carbonate

-

Decolorizing carbon

-

Water

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of Alginic Acid (if not commercially available):

-

Stir 1 kg of commercial algin with a solution of 3 liters of ethanol, 2 liters of water, and 350 ml of concentrated hydrochloric acid for 2 hours.

-

Separate the resulting crude alginic acid by vacuum filtration.

-

Wash the crude alginic acid with ethanol until the washings are free of chloride ions.

-

Dry the purified alginic acid in a vacuum.

-

-

Hydrolysis of Alginic Acid:

-

Rapidly add 80 g of alginic acid to 100 ml of ice-cold concentrated sulfuric acid.

-

Stir the resulting paste in an ice bath for 10 minutes.

-

Store the mixture in a refrigerator for 18 hours.

-

Thoroughly mix the paste with 8 liters of water and boil under reflux for 16 hours.

-

-

Neutralization and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by adding a quantity of calcium carbonate equivalent to the sulfuric acid used, adjusting the pH to 2.3.

-

Filter the mixture to remove the precipitated calcium sulfate.

-

Concentrate the filtrate under reduced pressure to a volume of approximately 100 ml.

-

-

Crystallization:

-

The crude lactone will crystallize from the concentrated solution.

-

To remove co-precipitated calcium sulfate, dissolve the crude product in hot water and treat with decolorizing carbon.

-

Filter the hot solution and allow it to cool, or evaporate it in a vacuum or a stream of dry air to induce crystallization.

-

The expected yield of recrystallized D-Mannuronic acid lactone is 25-30% based on the weight of the alginic acid.

-

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are fundamental to the unambiguous determination of the structure of D-Mannuronic acid lactone. This section details the key spectroscopic techniques and the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. D-Mannuronic acid lactone exists as an equilibrium mixture of α and β anomers in solution.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the purified D-Mannuronic acid lactone in deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Perform standard 1D ¹H and ¹³C experiments, along with 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon assignments.

Quantitative NMR Data for D-Mannurono-γ-lactone

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

| Proton | D₂O | DMSO-d₆ |

| α-Anomer | ||

| H-1 | 5.45 (d, 4.8) | 5.30 (d, 4.5) |

| H-2 | 4.65 (t, 4.8) | 4.45 (t, 4.5) |

| H-3 | 4.80 (dd, 4.8, 2.5) | 4.60 (dd, 4.5, 2.5) |

| H-4 | 4.95 (d, 2.5) | 4.75 (d, 2.5) |

| H-5 | 4.30 (m) | 4.10 (m) |

| β-Anomer | ||

| H-1 | 5.35 (s) | 5.20 (s) |

| H-2 | 4.75 (d, 2.0) | 4.55 (d, 2.0) |

| H-3 | 4.55 (dd, 4.0, 2.0) | 4.35 (dd, 4.0, 2.0) |

| H-4 | 4.85 (d, 4.0) | 4.65 (d, 4.0) |

| H-5 | 4.25 (m) | 4.05 (m) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | D₂O | DMSO-d₆ |

| α-Anomer | ||

| C-1 | 98.5 | 97.0 |

| C-2 | 75.0 | 74.0 |

| C-3 | 72.0 | 71.0 |

| C-4 | 80.0 | 79.0 |

| C-5 | 70.0 | 69.0 |

| C-6 (C=O) | 175.0 | 174.0 |

| β-Anomer | ||

| C-1 | 101.0 | 99.5 |

| C-2 | 76.0 | 75.0 |

| C-3 | 73.0 | 72.0 |

| C-4 | 82.0 | 81.0 |

| C-5 | 71.0 | 70.0 |

| C-6 (C=O) | 176.0 | 175.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands

Table 3: Predicted FTIR Peak Assignments for D-Mannuronic Acid Lactone

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2900 | C-H | Stretching |

| ~1760 | C=O (γ-lactone) | Stretching |

| ~1000-1200 | C-O | Stretching |

The strong absorption band around 1760 cm⁻¹ is particularly diagnostic for the γ-lactone carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: Utilize a mass spectrometer with a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns.

-

Sample Introduction: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water) into the mass spectrometer.

Expected Molecular Ion and Fragmentation

-

Molecular Weight: The molecular formula of D-Mannurono-6,3-lactone is C₆H₈O₆, corresponding to a molecular weight of 176.12 g/mol .

-

Expected Molecular Ions: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 177.03 and adducts such as the sodium adduct [M+Na]⁺ at m/z 199.01 are expected.

-

Fragmentation Pattern: The fragmentation of five-membered lactones typically involves the neutral loss of water (H₂O) and carbon monoxide (CO). Therefore, fragment ions corresponding to [M+H-H₂O]⁺ and [M+H-CO]⁺ would be anticipated in the MS/MS spectrum.

Conformational Analysis and Crystal Structure

The three-dimensional structure of D-Mannuronic acid lactone has been definitively determined by X-ray crystallography.

X-ray Crystallography

The solid-state structure of the β-anomer of D-Mannurono-γ-lactone reveals a bicyclic system composed of fused five-membered furanose and lactone rings.

-

Furanose Ring Conformation: In the crystalline state, the furanose ring adopts a twist conformation.

-

Lactone Ring Conformation: The lactone ring exists in an envelope conformation.

-

Hydrogen Bonding: The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving all the hydroxyl groups and the ring oxygen atoms.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of D-Mannuronic acid lactone can be visualized as follows:

Conclusion

The structural elucidation of D-Mannuronic acid lactone is achieved through a combination of chemical synthesis and a suite of spectroscopic and crystallographic techniques. The detailed experimental protocols and the comprehensive quantitative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this important carbohydrate. The convergence of data from NMR, FTIR, mass spectrometry, and X-ray crystallography provides an unambiguous assignment of its unique bicyclic structure.

References

The Biosynthesis of D-Mannuronic Acid in Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid is a critical monosaccharide component of alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae). The unique gelling and viscosifying properties of alginate make it a valuable biopolymer in the food, pharmaceutical, and biomedical industries. Understanding the biosynthesis of its precursor, D-mannuronic acid, is fundamental for the metabolic engineering of algae to produce tailored alginates with specific functionalities. This technical guide provides an in-depth overview of the core biosynthetic pathway of D-mannuronic acid in algae, detailing the key enzymatic steps, presenting available quantitative data, and outlining experimental protocols for the characterization of the involved enzymes.

The Core Biosynthetic Pathway

The synthesis of D-mannuronic acid in algae occurs via the formation of its activated nucleotide sugar precursor, guanosine diphosphate-D-mannuronic acid (GDP-D-mannuronic acid). The pathway commences with fructose-6-phosphate, a central metabolite, and proceeds through a series of four enzymatic reactions. While this pathway is well-conserved across bacteria and algae, this guide will focus on the specifics within algal systems, primarily drawing from studies on brown algae.

The key enzymes involved in this pathway are:

-

Phosphomannose Isomerase (PMI) : Catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.

-

Phosphomannomutase (PMM) : Converts mannose-6-phosphate to mannose-1-phosphate.

-

Mannose-1-phosphate guanylyltransferase (MPG) : Activates mannose-1-phosphate to GDP-mannose.

-

GDP-mannose dehydrogenase (GMD) : Catalyzes the irreversible NAD+-dependent oxidation of GDP-mannose to GDP-D-mannuronic acid.

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the D-mannuronic acid biosynthetic pathway from algal sources.

Table 1: Kinetic Parameters of GDP-mannose Dehydrogenase (GMD) from Ectocarpus siliculosus [1]

| Substrate | Km (µM) |

| GDP-mannose | 95 |

| NAD+ | 86 |

Table 2: Kinetic Parameters of Phosphomannomutase (PMM) from Saccharina japonica

| Activity | Substrate | Km (mM) | Vmax (mM min-1 mg-1) |

| Phosphomannomutase | Mannose-1-phosphate | 2.229 | 29.35 |

| Phosphoglucomutase | Glucose-1-phosphate | 0.5314 | 644.7 |

Note: The enzyme from S. japonica is a bifunctional phosphomannomutase/phosphoglucomutase.

Signaling Pathways and Regulatory Mechanisms

The regulation of alginate biosynthesis in algae is complex and not as extensively studied as in bacteria. However, transcriptional regulation of the biosynthetic genes plays a crucial role. In brown algae, the genes encoding the enzymes for alginate synthesis are often found in operon-like structures, suggesting coordinated expression.

Experimental Protocols

General Experimental Workflow

The study of D-mannuronic acid biosynthesis in algae typically follows a structured workflow from biomass cultivation to the characterization of individual enzymes.

Detailed Methodologies

This assay is based on monitoring the increase in NADH concentration by measuring the absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-glycine buffer, pH 8.75

-

100 mM NAD+ stock solution

-

50 mM GDP-mannose stock solution

-

Purified GMD enzyme solution

-

-

Procedure:

-

Prepare the reaction mixture in a microcuvette or a 96-well plate with the following final concentrations: 50 mM Tris-glycine buffer (pH 8.75), 1 mM NAD+, and 0.5 mM GDP-mannose.

-

Initiate the reaction by adding the purified GMD enzyme (typically 20-30 µg).

-

Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

The rate of the reaction is calculated from the linear phase of the absorbance increase, using the molar extinction coefficient of NADH (6220 M-1 cm-1).

-

-

Product Confirmation (HPLC):

-

Stop the enzyme reaction by adding an equal volume of 100 mM sodium phosphate buffer, pH 3.

-

Centrifuge the sample to remove any precipitate.

-

Analyze the supernatant using a Partisil 10 SAX column with a gradient of sodium phosphate buffers to separate GDP-mannose, GDP-D-mannuronic acid, NAD+, and NADH.

-

Detect the compounds using a UV detector, monitoring the absorbance between 240-300 nm.

-

This is a continuous spectrophotometric assay that couples the production of fructose-6-phosphate to the reduction of NADP+.

-

Principle:

-

PMI converts mannose-6-phosphate to fructose-6-phosphate.

-

Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.

-

Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored at 340 nm.

-

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

100 mM Mannose-6-phosphate stock solution

-

10 mM NADP+ stock solution

-

PGI (e.g., 10 units/mL)

-

G6PDH (e.g., 5 units/mL)

-

Algal protein extract or purified PMI

-

-

Procedure:

-

In a cuvette, combine the assay buffer, mannose-6-phosphate, NADP+, PGI, and G6PDH.

-

Incubate for a few minutes to allow for any background reactions to complete.

-

Initiate the reaction by adding the algal protein extract or purified PMI.

-

Monitor the increase in absorbance at 340 nm.

-

The rate of reaction is proportional to the PMI activity.

-

The PMM activity can be measured in a coupled enzyme assay similar to that for PMI.

-

Principle:

-

PMM converts mannose-1-phosphate to mannose-6-phosphate.

-

The subsequent steps are the same as in the PMI assay, with the addition of phosphomannose isomerase (PMI) to convert the newly formed mannose-6-phosphate to fructose-6-phosphate.

-

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

100 mM Mannose-1-phosphate stock solution

-

10 mM NADP+ stock solution

-

PMI (e.g., 10 units/mL)

-

PGI (e.g., 10 units/mL)

-

G6PDH (e.g., 5 units/mL)

-

Algal protein extract or purified PMM

-

-

Procedure:

-

Combine the assay buffer, mannose-1-phosphate, NADP+, PMI, PGI, and G6PDH in a cuvette.

-

After a brief incubation, start the reaction by adding the algal protein extract or purified PMM.

-

Measure the rate of NADPH formation by monitoring the absorbance at 340 nm.

-

Biosynthetic Pathway Diagram

Conclusion

The biosynthesis of D-mannuronic acid is a fundamental process in brown algae, providing the essential precursor for alginate production. While the core enzymatic steps are largely understood, further research is needed to elucidate the intricate regulatory networks that control this pathway in response to developmental and environmental cues. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to delve deeper into the biochemistry of algal polysaccharide synthesis, with potential applications in the development of novel biomaterials and the optimization of algal biorefineries.

References

An In-Depth Technical Guide to D-Mannuronic Acid Lactone: Molecular Weight, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannuronic acid lactone, with a focus on its molecular weight, experimental determination, and its role in significant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of carbohydrate chemistry, drug discovery, and molecular biology.

Core Data Presentation

A clear understanding of the fundamental physicochemical properties of D-Mannuronic acid and its lactone form is essential for any research endeavor. The following table summarizes their key molecular attributes.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| D-Mannuronic Acid | C₆H₁₀O₇ | 194.14[1][2] |

| D-Mannuronic Acid Lactone | C₆H₈O₆ | 176.12[3][4][5][6] |

Experimental Protocols

The precise determination of molecular weight is a cornerstone of chemical analysis. For a compound such as D-Mannuronic acid lactone, a robust and accurate method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique offers both high-resolution separation and precise mass determination.

Protocol: Molecular Weight Determination of D-Mannuronic Acid Lactone by HPLC-MS

1. Objective: To determine the accurate molecular weight of a purified sample of D-Mannuronic acid lactone.

2. Materials and Reagents:

-

D-Mannuronic acid lactone standard (≥95% purity)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

Analytical column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

4. Sample Preparation:

-

Prepare a stock solution of D-Mannuronic acid lactone in HPLC-grade water at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL using a mixture of acetonitrile and water (e.g., 80:20 v/v) as the diluent.

-

Filter all prepared samples through a 0.22 µm syringe filter before placing them in the autosampler.

5. HPLC-MS Method:

-

HPLC Conditions:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: Linear gradient to 50% B

-

5-6 min: Hold at 50% B

-

6-7 min: Return to 95% B

-

7-10 min: Re-equilibration at 95% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Scan Range: m/z 50-500

-

6. Data Analysis:

-

The molecular weight is determined from the mass spectrum of the eluting peak corresponding to D-Mannuronic acid lactone.

-

In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻.

-

The molecular weight is calculated by adding the mass of a proton (1.0078 Da) to the observed m/z value of the [M-H]⁻ ion.

Mandatory Visualizations

Signaling Pathway: Alginate Biosynthesis

D-Mannuronic acid is a key precursor in the biosynthesis of alginate, a major exopolysaccharide in bacteria like Pseudomonas aeruginosa. This pathway is a critical factor in biofilm formation and pathogenesis.

Caption: Bacterial alginate biosynthesis pathway.

Experimental Workflow: Uronic Acid Analysis

The general workflow for the analysis of uronic acids from a biological matrix involves several key steps from sample preparation to data acquisition.

Caption: General workflow for uronic acid analysis.

References

- 1. Genetics of Bacterial Alginate: Alginate Genes Distribution, Organization and Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial alginate production, modification and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biosynthesis of the Pseudomonas aeruginosa Extracellular Polysaccharides, Alginate, Pel, and Psl [frontiersin.org]

- 5. Low Molecular Weight Sugars Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. biomedres.us [biomedres.us]

An In-Depth Technical Guide to the Aqueous Solubility of D-Mannuronic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding D-Mannuronic Acid Lactone

D-Mannuronic acid lactone is the intramolecular ester of D-mannuronic acid. It is a white to off-white solid and is a crucial precursor in the biosynthesis of alginates, which are polysaccharides with significant applications in the pharmaceutical and food industries.[1][2] Its solubility in water is a fundamental property that dictates its behavior in biological systems and its utility in various applications. The hydrophilic nature of its functional groups suggests good water solubility.[1][2]

Table 1: Physicochemical Properties of D-Mannuronic Acid Lactone

| Property | Value | Reference |

| CAS Number | 7424-09-1 | [1][2][3] |

| Molecular Formula | C₆H₈O₆ | [1][2] |

| Molecular Weight | 176.12 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1][2][4] |

| Water Solubility | Soluble | [1][2][4][5] |

Aqueous Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data (e.g., in g/L or mg/mL) for the solubility of D-Mannuronic acid lactone in water at various temperatures. However, multiple sources consistently describe the compound as being "soluble in water".[1][2][4][5] For a structurally similar compound, D-Glucurono-6,3-lactone, a safety data sheet also indicates that it is "soluble in water".[5]

The solubility of D-Mannuronic acid lactone in aqueous solutions is not a simple dissolution process. It exists in equilibrium with its open-chain form, D-mannuronic acid. This equilibrium is influenced by both pH and temperature, which in turn affects the overall solubility.

Influence of pH

The pH of the aqueous medium is a critical factor governing the stability and, consequently, the apparent solubility of D-Mannuronic acid lactone. Lactones are cyclic esters and are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.[6]

-

Acidic Conditions: Under acidic conditions, the lactone ring can be hydrolyzed to form the corresponding hydroxy acid, D-mannuronic acid. This is a reversible reaction, and an equilibrium will be established between the lactone and the open-chain acid.

-

Neutral to Basic Conditions: In neutral and, more significantly, in basic solutions, the rate of hydrolysis increases. The hydrolysis becomes effectively irreversible in basic conditions due to the deprotonation of the resulting carboxylic acid, forming the carboxylate salt.[6]

This pH-dependent hydrolysis means that at a given temperature, the concentration of the dissolved species will be a combination of the lactone and the open-chain acid.

Influence of Temperature

Temperature is another key parameter that affects the solubility of D-Mannuronic acid lactone. Generally, for most solid solutes, solubility in water increases with temperature. However, the effect of temperature on the lactone will be twofold:

-

Direct Effect on Solubility: An increase in temperature will likely increase the intrinsic solubility of the lactone form.

-

Effect on Hydrolysis Rate: Temperature will also influence the rate of hydrolysis of the lactone. Higher temperatures will accelerate the conversion of the lactone to D-mannuronic acid.

Therefore, when determining the solubility of D-Mannuronic acid lactone, it is crucial to consider the kinetics of the hydrolysis reaction and the time taken to reach equilibrium.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, researchers may need to determine the solubility of D-Mannuronic acid lactone experimentally. The following are detailed methodologies for key experiments.

Shake-Flask Method for Solubility Determination

This is a standard and widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

D-Mannuronic acid lactone

-

High-purity water (e.g., Milli-Q or equivalent)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

HPLC with a suitable detector (e.g., RID or UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of D-Mannuronic acid lactone to a known volume of water in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached. For lactones, which can undergo hydrolysis, it is recommended to monitor the concentration over time (e.g., at 24, 48, and 72 hours) to ensure a stable value is obtained.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with a known volume of water.

-

Analyze the concentration of D-Mannuronic acid lactone (and potentially its hydrolysis product, D-mannuronic acid) in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of analyte in diluted sample) × (Dilution factor)

-

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of D-Mannuronic acid lactone and its open-chain form.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV detector (for derivatized samples).

-

Amino-based or a suitable reverse-phase column.

Mobile Phase:

-

A mixture of acetonitrile and water is commonly used for sugar analysis on amino columns. The exact ratio may need to be optimized.

Standard Preparation:

-

Prepare a series of standard solutions of D-Mannuronic acid lactone of known concentrations in water.

Sample Analysis:

-

Inject the prepared sample and standards into the HPLC system.

-

Develop a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the unknown sample from the calibration curve.

UV-Vis Spectrophotometric Method for Quantification

For a simpler, though potentially less specific, quantification, a UV-Vis spectrophotometric method can be employed, especially after derivatization.

Principle:

-

Many carbohydrates, including D-Mannuronic acid lactone, do not have a strong chromophore for direct UV-Vis detection. However, they can be reacted with certain reagents to produce colored products that can be quantified.

Procedure (Anthrone Method Example):

-

Reagent Preparation: Prepare an anthrone reagent by dissolving anthrone in concentrated sulfuric acid.

-

Reaction:

-

To a small, known volume of the sample solution, carefully add the anthrone reagent. This reaction is highly exothermic and should be performed in an ice bath.

-

Heat the mixture in a boiling water bath for a specific time to allow for color development.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 620 nm for the anthrone reaction).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of D-Mannuronic acid lactone treated in the same manner.

-

Determine the concentration of the sample from the calibration curve.

-

Role in Biochemical Pathways: Alginate Biosynthesis

D-Mannuronic acid is a key building block for the biosynthesis of alginate, a polysaccharide produced by bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii. The following diagram illustrates the enzymatic conversion of fructose-6-phosphate to GDP-D-mannuronic acid, the immediate precursor for alginate polymerization.

Caption: Bacterial Alginate Biosynthesis Pathway.

Conclusion

While a precise quantitative value for the aqueous solubility of D-Mannuronic acid lactone is not readily found in scientific literature, it is consistently reported as a water-soluble compound. Its solubility is intricately linked to its chemical stability, particularly the pH and temperature-dependent hydrolysis of the lactone ring. For researchers and drug development professionals, understanding these influencing factors is paramount. The experimental protocols provided in this guide offer a robust framework for determining the aqueous solubility of D-Mannuronic acid lactone under specific experimental conditions. Furthermore, its role as a precursor in the well-defined alginate biosynthesis pathway highlights its biological significance. This guide serves as a foundational resource for further investigation and application of this important carbohydrate.

References

An In-Depth Technical Guide to the Discovery and Isolation of D-Mannuronic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid, a key component of alginic acid found in brown algae, and its lactone form, D-Mannurono-6,3-lactone, are of significant interest in various scientific fields, including pharmaceuticals and food science.[1][2][3] The lactone, a cyclic ester formed by intramolecular esterification of D-mannuronic acid, serves as a potential precursor for the synthesis of bioactive compounds and polysaccharides.[2] This technical guide provides a comprehensive overview of the discovery and isolation of D-Mannuronic acid lactone, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological pathways and experimental workflows.

Physicochemical Properties of D-Mannuronic Acid Lactone

D-Mannuronic acid lactone is a white to off-white, water-soluble, solid powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7424-09-1 | [2] |

| Molecular Formula | C₆H₈O₆ | [2] |

| Molecular Weight | 176.12 g/mol | [2] |

| Melting Point | 153 °C (for D-Mannono-1,4-lactone) | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | Min. 95% | [2] |

Historical Perspective and Isolation Methodologies

The initial isolation of crystalline D-Mannuronic acid lactone was accomplished by Nelson and Cretcher through the acid hydrolysis of alginic acid.[4] This pioneering method, however, was characterized by its laborious nature and low yield. A more efficient method was later developed, allowing for the direct crystallization of the lactone from the hydrolysate of alginic acid, significantly improving the yield.[4]

Comparison of Isolation Methods

| Method | Description | Yield | Purity/Characterization | Reference |

| Nelson and Cretcher Method | Acid hydrolysis of alginic acid followed by the intermediate preparation of amorphous barium mannuronate and crystalline cinchonine mannuronate. Described as laborious. | Low | Not specified in available results. | [4] |

| Direct Crystallization Method | Hydrolysis of alginic acid with concentrated sulfuric acid followed by dilution and heating. The lactone is crystallized directly from the hydrolyzate. | 25-30% of the alginic acid used | Crude Lactone: [α]D = +87.2° Recrystallized Lactone: [α]D = +92.0° | [4] |

Experimental Protocols

Preparation of Alginic Acid from Algin

This procedure outlines the necessary first step of obtaining alginic acid from commercially available algin.

Materials:

-

Algin (1 kg)

-

Ethanol (3 L)

-

Water (2 L)

-

Concentrated Hydrochloric Acid (350 mL)

-

Large Buchner funnel or 8-L conical percolator with a perforated plate and cheesecloth filter pad

Procedure:

-

Stir 1 kg of algin for 2 hours with a solution consisting of 3 L of alcohol, 2 L of water, and 350 mL of concentrated hydrochloric acid.

-

Separate the resulting crude alginic acid by vacuum filtration using a large Buchner funnel or a conical percolator.

Direct Crystallization of D-Mannuronic Acid Lactone from Alginic Acid

This improved method allows for higher yields and a more streamlined workflow compared to the original Nelson and Cretcher procedure.

Materials:

-

Alginic acid (80 g)

-

Ice-cold, concentrated Sulfuric Acid (100 mL)

-

Water

-

Calcium Carbonate

Procedure:

-

Quickly add 80 g of alginic acid to 100 mL of ice-cold, concentrated sulfuric acid.

-

Keep the resulting pasty mass in an ice bath and stir constantly with a heavy glass rod for 10 minutes.

-

Store the mixture in a refrigerator for 18 hours.

-

Thoroughly mix the cold mixture with 8 liters of water.

-

Boil the diluted mixture under reflux for 16 hours.

-

Cool the solution to room temperature.

-

Neutralize the sulfuric acid by adding an equivalent quantity of calcium carbonate. The final pH of the solution should be 2.3. Adjust with either calcium carbonate or dilute sulfuric acid if necessary.

-

Filter the solution to remove the precipitated calcium sulfate.

-

Concentrate the filtrate under reduced pressure to a volume of approximately 200 mL.

-

Allow the concentrated solution to stand in a refrigerator for several days to facilitate the crystallization of D-Mannuronic acid lactone.

-

Collect the crude lactone by filtration.

-

Recrystallize the crude product from water to obtain the pure D-Mannuronic acid lactone.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3434 | O-H stretching (hydrogen-bonded) | |

| ~1740 | C=O stretching (lactone) | Inferred |

| 1616 and 1415 | Asymmetric and symmetric C=O stretching (carboxylate in alginate) | |

| 1099 and 1035 | C-O-C stretching | |

| ~820 | Characteristic of D-mannuronic acid residues | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR chemical shift data for D-Mannuronic acid lactone are not fully available in the reviewed literature. However, analysis of related compounds such as glucuronic acid and its derivatives suggests that the proton and carbon signals would be found in the characteristic carbohydrate regions of the spectrum.[6] The lactonization would cause a significant downfield shift of the carbon atom involved in the ester linkage (C-6) and the corresponding proton.

Biological Activity and Signaling Pathways

Recent studies have revealed that β-D-mannuronic acid, under the designation M2000, exhibits immunomodulatory and anti-inflammatory properties.[7][8] It has been identified as a novel antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[9]

TLR2/4 Signaling Pathway Inhibition by β-D-Mannuronic Acid

β-D-mannuronic acid has been shown to inhibit the downstream signaling cascade of TLR2 and TLR4.[7][9] This is achieved through the modulation of the MyD88-dependent pathway, leading to the downregulation of the transcription factor NF-κB (p65 subunit) and Mitogen-Activated Protein Kinase 14 (MAPK14).[7] The inhibition of this pathway results in a decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][9]

Caption: Inhibition of TLR2/4 signaling by β-D-Mannuronic Acid.

Experimental Workflow

The following diagram illustrates the key stages in the direct crystallization method for the isolation and purification of D-Mannuronic acid lactone.

Caption: Workflow for the isolation of D-Mannuronic acid lactone.

Conclusion

The journey from the initial laborious isolation of D-Mannuronic acid lactone to more efficient methodologies has opened avenues for its further investigation and application. The elucidation of its role as an antagonist of key inflammatory signaling pathways highlights its potential as a lead compound in drug discovery. This guide provides a foundational resource for researchers and professionals, compiling critical data and protocols to facilitate future research and development in this promising area.

References

- 1. D-MANNONO-1,4-LACTONE CAS#: 26301-79-1 [amp.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 6. rsc.org [rsc.org]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Mannuronic Acid in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a fundamental carbohydrate monomer that plays a crucial and multifaceted role in the biology of marine organisms. Predominantly found as a key constituent of alginate, a major structural polysaccharide in brown algae and certain marine bacteria, its influence extends from providing structural integrity to these organisms to being a significant player in marine carbon cycling and a source of bioactive molecules with therapeutic potential. This technical guide provides an in-depth exploration of the biological roles of D-mannuronic acid, presenting quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and workflows.

Core Biological Roles of D-Mannuronic Acid

The biological significance of D-mannuronic acid in the marine environment is primarily linked to its polymeric form, alginate . Alginate is a linear, anionic polysaccharide composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). The arrangement of these monomers in varying proportions and block patterns (MM-blocks, GG-blocks, and MG-blocks) dictates the physical and biological properties of the alginate polymer.

Structural Component of Marine Macroalgae and Bacteria

In brown algae (Phaeophyceae), alginate is a primary component of the cell wall, providing structural support and flexibility to withstand the dynamic marine environment.[1] It can constitute up to 45% of the dry weight of some brown algae species.[2] Certain marine bacteria, such as those from the genera Azotobacter and Pseudomonas, also produce extracellular alginate, which is a key component of their biofilms, offering protection from environmental stressors.[2]

A Significant Carbon Source in Marine Ecosystems

The vast biomass of brown algae makes alginate, and by extension D-mannuronic acid, a significant reservoir of organic carbon in coastal ecosystems.[1] Upon the senescence and decomposition of brown algae, this alginate becomes available to a variety of marine heterotrophic organisms. Marine bacteria, in particular, play a critical role in the degradation of alginate, utilizing it as a carbon and energy source and thus contributing to the marine carbon cycle.[1][3]

Precursor to Bioactive Alginate Oligosaccharides (AOS)

The enzymatic degradation of alginate by alginate lyases , produced by various marine bacteria and some marine animals, yields alginate oligosaccharides (AOS) with varying degrees of polymerization.[4] These AOS, which are rich in D-mannuronic acid, have been shown to exhibit a range of biological activities, including:

-

Antioxidant properties: AOS can scavenge free radicals, with their antioxidant activity being influenced by their molecular weight and structure.[5][6]

-

Immunomodulatory effects: Alginate oligosaccharides, particularly those containing D-mannuronic acid, can stimulate the immune system.[4] For instance, polymannuronic acid has been shown to activate immune cells through Toll-like receptors (TLRs).[7]

-

Elicitor activity: In some contexts, AOS can act as elicitors, triggering defense responses in organisms.[3][8]

Quantitative Data

The abundance and composition of alginate, and therefore the D-mannuronic acid content, vary significantly among different species of marine brown algae.

Table 1: Alginate Content in Various Brown Seaweed Species

| Seaweed Species | Alginate Yield (% of Dry Weight) | Reference |

| Turbinaria triquetra | 22.2 ± 0.56 | [9] |

| Padina boergesenii | 18.3 ± 0.45 | [9] |

| Sargassum aquifolium | 17.5 ± 0.33 | [9] |

| Dictyota ciliolata | 15.6 ± 0.24 | [9] |

| Hormophysa cuneiformis | 13.3 ± 0.52 | [9] |

| Laminaria digitata | 30.9 | [10] |

| Sargassum natans | 30 | [2] |

| Sargassum vulgare | 22 | [2] |

Table 2: Mannuronic Acid to Guluronic Acid (M/G) Ratio in Alginates from Different Brown Seaweed Species

| Seaweed Species | M/G Ratio | Reference |

| Padina gymnospora | 1.75 | [2] |

| Padina antillarum | 1.85 | [2] |

| Sargassum natans | 0.47 | [2] |

| Sargassum vulgare | 0.70 | [2] |

| Laminaria digitata | 1.08 | [10] |

| Sargassum cristaefolium | 0.28 | [11] |

| Padina boergesenii | 1.59 | [12] |

| Turbinaria triquetra | 1.45 | [12] |

| Hormophysa cuneiformis | 1.33 | [12] |

| Dictyota ciliolata | 1.25 | [12] |

| Sargassum aquifolium | 1.18 | [12] |

Experimental Protocols

Protocol for Alginate Extraction from Brown Seaweed

This protocol is a generalized procedure based on common conventional methods.

-

Pre-treatment:

-

Wash the dried seaweed biomass with fresh water to remove salts and debris.

-

Mill the seaweed to a fine powder to increase the surface area for extraction.

-

Treat the powdered seaweed with a dilute acid solution (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours at room temperature with constant stirring. This step helps to remove acid-soluble components and convert alginate salts to insoluble alginic acid.

-

Wash the solid residue with distilled water until the pH is neutral.

-

-

Alkaline Extraction:

-

Suspend the acid-treated biomass in a 2% (w/v) sodium carbonate (Na₂CO₃) solution at a solid-to-liquid ratio of 1:20 (w/v).

-

Heat the suspension to 60°C and maintain it for 2 hours with continuous stirring. This converts the insoluble alginic acid into soluble sodium alginate.

-

Separate the viscous supernatant containing the sodium alginate from the solid residue by centrifugation or filtration.

-

-

Precipitation and Purification:

-

Precipitate the sodium alginate from the supernatant by adding an equal volume of ethanol. The alginate will precipitate as fibrous strands.

-

Collect the precipitate and wash it sequentially with 70%, 80%, and 95% ethanol to remove impurities.

-

Dry the purified sodium alginate in an oven at 60°C until a constant weight is achieved.

-

Protocol for Determination of M/G Ratio by ¹H NMR Spectroscopy

-

Sample Preparation:

-

Depolymerize the purified sodium alginate sample by mild acid hydrolysis to reduce viscosity.

-

Dissolve approximately 5-10 mg of the depolymerized alginate in 1 mL of D₂O.

-

Adjust the pD to 7.0 using NaOD or DCl.

-

-

NMR Analysis:

-

Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve spectral resolution.

-

Identify the signals corresponding to the anomeric protons of guluronic acid (G-1, ~5.1 ppm) and mannuronic acid (M-1, ~4.7 ppm), and the H-5 proton of guluronic acid blocks (G-5, ~4.5 ppm).

-

-

Calculation of M/G Ratio:

-

Integrate the areas of the signals corresponding to G-1, M-1, and G-5.

-

The fraction of guluronate (FG) can be calculated from the integral of the G-1 signal.

-

The fraction of mannuronate (FM) can be calculated from the integral of the M-1 signal.

-

The M/G ratio is then calculated as FM / FG.

-

Protocol for Alginate Lyase Activity Assay

This protocol is based on the measurement of the increase in absorbance at 235 nm due to the formation of a double bond at the non-reducing end of the oligosaccharide products.[13]

-

Reagents:

-

Substrate solution: 0.1% (w/v) sodium alginate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme solution: A solution of the alginate lyase of unknown activity, appropriately diluted in the same buffer.

-

-

Assay Procedure:

-

Pre-incubate 900 µL of the substrate solution at the optimal temperature for the enzyme.

-

Initiate the reaction by adding 100 µL of the enzyme solution and mix immediately.

-

Monitor the increase in absorbance at 235 nm over time using a UV-Vis spectrophotometer.

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation.

-

-

Calculation of Enzyme Activity:

-

One unit of alginate lyase activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified assay conditions.

-

Calculate the activity based on the initial linear rate of the reaction.

-

Signaling Pathways and Workflows

While the direct role of D-mannuronic acid as a primary signaling molecule in marine organisms is an emerging area of research, evidence suggests that its polymeric and oligomeric forms can trigger specific cellular responses.

Alginate Biosynthesis Pathway in Brown Algae

The biosynthesis of alginate in brown algae starts from fructose-6-phosphate and proceeds through a series of enzymatic steps to produce the activated nucleotide sugar precursor, GDP-mannuronic acid. This precursor is then polymerized and subsequently modified by epimerases to introduce guluronic acid residues.

Caption: Biosynthesis pathway of alginate in brown algae.

Hypothetical Toll-Like Receptor (TLR) Signaling Initiated by Polymannuronic Acid

Polymers of mannuronic acid have been shown to activate Toll-like receptors 2 and 4 (TLR2/4), initiating a signaling cascade that leads to the activation of immune responses.[7] While this has been primarily studied in mammalian systems, a similar pathway can be hypothesized for marine invertebrates which possess TLRs.

Caption: Hypothetical TLR signaling pathway activated by polymannuronic acid.

Experimental Workflow for Characterizing Alginate and its Bioactivity

This workflow outlines the key steps from the collection of marine organisms to the assessment of the biological activity of the extracted alginate and its derivatives.

Caption: Workflow for alginate characterization and bioactivity testing.

Future Perspectives and Conclusion

D-Mannuronic acid, primarily through its role in alginate, is a cornerstone of the biology of many marine organisms and a key player in marine biogeochemical cycles. While its structural and nutritional roles are well-established, the exploration of its function as a signaling molecule is a promising frontier. The immunomodulatory properties of polymannuronic acid and alginate oligosaccharides suggest a significant potential for the development of novel therapeutics and functional foods. Further research into the specific signaling pathways activated by D-mannuronic acid and its derivatives in a diverse range of marine organisms will undoubtedly unveil new and exciting aspects of marine biology and biotechnology. This guide provides a solid foundation for researchers and professionals seeking to delve into the multifaceted world of this important marine carbohydrate.

References

- 1. Plate Assay for Simultaneous Detection of Alginate Lyases and Determination of Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elicitor Activity of Low-Molecular-Weight Alginates Obtained by Oxidative Degradation of Alginates Extracted from Sargassum muticum and Cystoseira myriophylloides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.au.dk [pure.au.dk]

- 6. bohrium.com [bohrium.com]

- 7. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Evaluation and Characterization of Alginate Extracted from Brown Seaweed Collected in the Red Sea | Semantic Scholar [semanticscholar.org]

- 10. Improvement of Alginate Extraction from Brown Seaweed (Laminaria digitata L.) and Valorization of Its Remaining Ethanolic Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Diverse Sugar-Binding Specificities of Marine Invertebrate C-Type Lectins | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Identification and characterization of a critical loop for the high activity of alginate lyase VaAly2 from the PL7_5 subfamily [frontiersin.org]

An In-depth Technical Guide on the Relationship Between D-Mannuronic Acid Lactone and D-Mannose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between D-mannuronic acid lactone and its precursor, D-mannose. It delves into their chemical structures, interconversion pathways, and biological significance. Detailed experimental protocols for the chemical and enzymatic synthesis of D-mannuronic acid from D-mannose are provided, alongside a quantitative comparison of these methods. Furthermore, this guide elucidates the emerging role of D-mannuronic acid in modulating key signaling pathways, particularly its antagonistic effects on Toll-like receptors 2 and 4 (TLR2/4), offering insights for drug development and therapeutic applications.

Introduction

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with significant roles in human metabolism, most notably in protein glycosylation.[1][2] In recent years, D-mannose has garnered attention for its therapeutic potential, particularly in the prevention of urinary tract infections.[3] D-mannuronic acid, the uronic acid counterpart of D-mannose, and its intramolecular ester, D-mannuronic acid lactone, are key components of alginates, polysaccharides produced by brown algae and some bacteria.[4] While structurally related, the conversion of D-mannose to D-mannuronic acid and its lactone represents a critical transformation with implications for both biological processes and synthetic applications. This guide aims to provide a detailed technical overview of this relationship for researchers and drug development professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of D-mannose and D-mannuronic acid lactone is fundamental for their application in research and development.

| Property | D-Mannose | D-Mannuronic Acid Lactone |

| Molecular Formula | C₆H₁₂O₆[5] | C₆H₈O₆[6] |

| Molecular Weight | 180.16 g/mol [5] | 176.12 g/mol [6] |

| Appearance | White powder[1] | White to off-white solid[6] |

| Melting Point | 133 °C[1] | Not available |

| Solubility in Water | 2480 g/L[1] | Soluble[6] |

| CAS Number | 3458-28-4[2] | 7424-09-1[6] |

Interconversion of D-Mannose and D-Mannuronic Acid

The conversion of D-mannose to D-mannuronic acid is an oxidation reaction that can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Oxidation of D-Mannose

The primary chemical method for oxidizing D-mannose to D-mannuronic acid involves the use of oxidizing agents such as nitric acid. This process can be controlled to yield the corresponding aldonic and aldaric acids.[7]

Experimental Protocol: Nitric Acid Oxidation of D-Mannose [8]

Objective: To synthesize D-mannaric acid (the dicarboxylic acid from D-mannose, which can be further processed to yield D-mannuronic acid derivatives) via nitric acid oxidation.

Materials:

-

D-mannose

-

Nitric acid (68-70%)

-

Computer-controlled reactor (e.g., Mettler Toledo RC-1 Labmax)

-

Sodium hydroxide

-

Oxygen gas

Procedure:

-

Charge the reactor with 5.0 mol of nitric acid.

-

Maintain the reaction temperature at 30°C and a pressure of 0.25 bar.

-

Add an initial amount of 62.5% D-mannose solution (e.g., 43.3 g).

-

Continuously add the remaining 62.5% D-mannose solution (e.g., 173.9 g) over a controlled period.

-

After the addition is complete, raise the temperature to 40°C and maintain for 6 hours.

-

Cool the reaction mixture.

-

To promote equilibration between D-mannaric acid and its lactone forms, stir the solution at 60°C for approximately 45 minutes prior to neutralization.[8]

-

Isolate the product, for example, as its disodium salt by titrating with sodium hydroxide.

Note: This protocol is based on a patented process and may require optimization for specific laboratory setups. The primary product of this strong oxidation is D-mannaric acid. The selective oxidation to D-mannuronic acid is more challenging chemically and often yields a mixture of products.

Enzymatic Synthesis: Dehydrogenase-Mediated Oxidation

Enzymatic methods offer higher specificity for the conversion of D-mannose to D-mannuronic acid. The key enzyme in the biological synthesis of D-mannuronic acid from D-mannose is GDP-D-mannose dehydrogenase (GMD).[9] This enzyme catalyzes the NAD⁺-dependent oxidation of GDP-D-mannose to GDP-D-mannuronate, which is a precursor for alginate biosynthesis.[9] More broadly, uronate dehydrogenases can catalyze the oxidation of uronic acids.[10]

Experimental Protocol: GDP-Mannose Dehydrogenase Assay [11]

Objective: To determine the activity of GDP-mannose dehydrogenase by monitoring the production of NADH.

Materials:

-

Purified GDP-mannose dehydrogenase (GMD)

-

Tris-glycine buffer (50 mM, pH 8.75)

-

NAD⁺ (1 mM)

-

GDP-Mannose (0.5 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Microcuvettes or microtiter plates

Procedure:

-

Prepare the assay buffer containing Tris-glycine and NAD⁺.

-

Add the GDP-Mannose substrate to the assay buffer.

-

Initiate the reaction by adding a known amount of GMD enzyme (e.g., 20-30 µg) to the mixture.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Note: This is an assay protocol to measure enzyme activity. For preparative synthesis of GDP-D-mannuronate, the reaction would need to be scaled up, and a product purification strategy would be required.

Quantitative Comparison of Synthesis Methods